

# Application Notes and Protocols for Expression and Purification of Recombinant Spectrin Fragments

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## Compound of Interest

Compound Name: *SPECTRIN*

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This document provides a detailed protocol for the expression and purification of recombinant **spectrin** fragments in *Escherichia coli*. The methodology leverages affinity and size-exclusion chromatography to achieve high purity of the target protein.

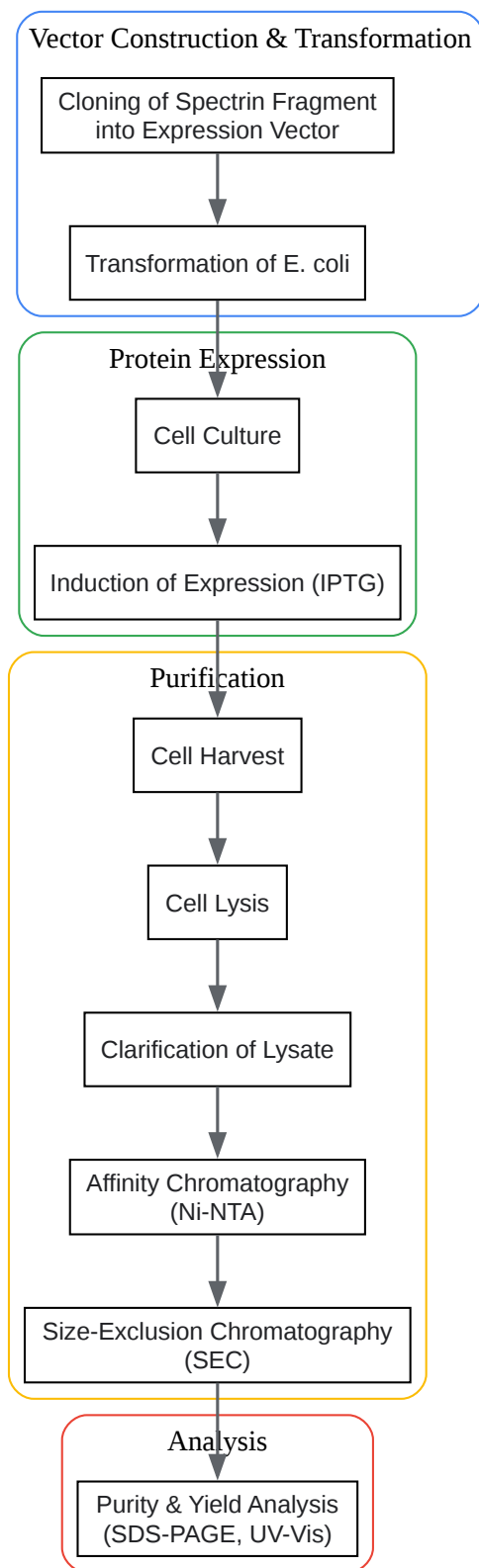
## Introduction

**Spectrin** is a cytoskeletal protein that forms a network on the intracellular side of the plasma membrane in most animal cells. It is composed of  $\alpha$  and  $\beta$  subunits, which are themselves formed by a series of repeating structural units of approximately 106 amino acids, known as **spectrin** repeats. These repeats fold into triple-helical coiled-coil structures. Additionally, specific domains, such as the SH3 domain, are often found within the **spectrin** sequence. The ability to produce specific recombinant fragments of **spectrin** is crucial for studying its structure, function, and interactions with other proteins. This protocol details the expression of a **spectrin** fragment and its subsequent purification.

## Experimental Overview

The overall workflow for expressing and purifying recombinant **spectrin** fragments is depicted below. The process begins with the transformation of *E. coli* with an expression vector containing the gene for the desired **spectrin** fragment, followed by cell culture and induction of

protein expression. The cells are then harvested and lysed, and the target protein is purified through a two-step chromatography process.



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